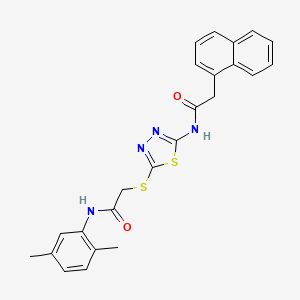
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazolyl moiety linked to an acetamido group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that yield derivatives with varying biological properties.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds derived from similar scaffolds have shown effectiveness against MRSA, with some achieving minimum inhibitory concentrations (MICs) below 1 µg/mL .
- Vancomycin-resistant Enterococcus faecium : Certain derivatives have demonstrated favorable activity against this resistant strain, suggesting potential for development into new therapeutic agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3h | MRSA | < 1 | Excellent |
| 3j | E. faecium | < 2 | Favorable |
| 9f | Candida spp. | < 0.5 | Broad-spectrum antifungal |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of the compound using various cell lines:
- A549 (lung cancer) and Caco-2 (colon cancer) cell lines were used to assess cytotoxicity. Results indicated that modifications to the thiadiazole moiety significantly influenced cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7 | A549 | 15 | Moderate activity |
| 14f | Caco-2 | 10 | High cytotoxicity |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Protein Synthesis : Some studies suggest that thiadiazole derivatives may interfere with bacterial ribosomal function.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Targeting Resistance Mechanisms : The structural features allow for interaction with resistance mechanisms in pathogens, enhancing efficacy against resistant strains .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several thiadiazole derivatives and evaluated their activity against drug-resistant strains of bacteria. The results highlighted the potential of these compounds as novel antimicrobial agents, particularly in treating infections caused by resistant pathogens . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer activity of similar compounds, revealing significant cytotoxic effects in various cancer cell lines. The findings support further exploration into their application as chemotherapeutic agents .
属性
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-10-11-16(2)20(12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSMCBQYXFXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














